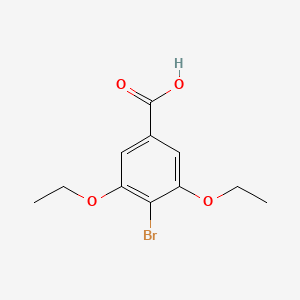

4-Bromo-3,5-diethoxybenzoic acid

Description

4-Bromo-3,5-diethoxybenzoic acid (CAS: 363166-41-0) is a brominated benzoic acid derivative with ethoxy substituents at the 3- and 5-positions. Its molecular formula is C₁₁H₁₃BrO₄, and it has a molecular weight of 289.12 g/mol . The ethoxy groups and bromine atom influence its physicochemical properties, such as solubility, acidity, and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula |

C11H13BrO4 |

|---|---|

Molecular Weight |

289.12 g/mol |

IUPAC Name |

4-bromo-3,5-diethoxybenzoic acid |

InChI |

InChI=1S/C11H13BrO4/c1-3-15-8-5-7(11(13)14)6-9(10(8)12)16-4-2/h5-6H,3-4H2,1-2H3,(H,13,14) |

InChI Key |

JNTZLNJZDRKPSU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1Br)OCC)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Synthesis

4-Bromo-3,5-diethoxybenzoic acid is a crucial intermediate in the synthesis of pharmaceutical compounds, particularly those targeting anti-inflammatory and analgesic pathways. Its bromine atom enhances biological activity, making it a valuable building block in drug development.

Case Study: Anti-inflammatory Agents

Research has shown that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, studies involving the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) have highlighted the compound's role in improving efficacy and reducing side effects compared to traditional NSAIDs .

Organic Synthesis

In organic chemistry, this compound is utilized for constructing complex molecules through various synthetic routes. Its reactivity allows chemists to create new compounds with desired biological activities.

Synthetic Pathways

- Suzuki Coupling Reactions : this compound serves as a reagent in Suzuki cross-coupling reactions, facilitating the formation of biaryl compounds that are often biologically active.

- Functionalization : The presence of bromine and ethoxy groups makes it suitable for further functionalization, allowing for the development of novel compounds with potential therapeutic applications .

Material Science

The unique chemical structure of this compound lends itself to applications in material science, particularly in the development of advanced materials such as polymers and coatings.

Properties Enhancing Material Performance

- Thermal Stability : The compound's brominated structure contributes to enhanced thermal stability in polymer matrices.

- Coating Applications : It is explored for use in coatings that require specific thermal and mechanical properties, making it suitable for industrial applications .

Biological Research

In biological studies, this compound is investigated for its effects on biological systems. The compound's brominated nature allows researchers to study its impact on cellular mechanisms.

Analytical Chemistry

The compound is employed as a standard reference material in analytical chemistry. Its consistent properties make it useful for calibrating instruments and validating analytical methods.

Applications in Detection

- Quantification : It aids in the quantification of related compounds in various samples, ensuring accurate results in chemical analyses.

- Method Development : Researchers utilize it to develop and optimize analytical methods for detecting similar brominated compounds .

Summary Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for anti-inflammatory and analgesic drugs | Synthesis of NSAIDs |

| Organic Synthesis | Building block for complex molecules | Suzuki coupling reactions |

| Material Science | Development of advanced materials with enhanced properties | Thermally stable polymers |

| Biological Research | Studies on effects of brominated compounds on biological systems | Mechanistic studies on cellular interactions |

| Analytical Chemistry | Standard reference material for calibrating instruments | Method validation and quantification |

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents |

|---|---|---|---|---|

| 4-Bromo-3,5-diethoxybenzoic acid | 363166-41-0 | C₁₁H₁₃BrO₄ | 289.12 | 3,5-diethoxy, 4-bromo |

| 4-Bromo-3,5-dimethoxybenzoic acid | 56518-42-4 | C₉H₉BrO₄ | 261.07 | 3,5-dimethoxy, 4-bromo |

| 4-Bromo-3,5-dihydroxybenzoic acid | 56375-85-0 | C₇H₅BrO₄ | 233.02 | 3,5-dihydroxy, 4-bromo |

| 3,5-Dibromo-4-hydroxybenzoic acid | 106291-80-9 | C₇H₄Br₂O₃ | 295.92 | 3,5-dibromo, 4-hydroxy |

Physicochemical Properties

Solubility and Acidity

- This compound: Ethoxy groups are electron-donating, reducing water solubility compared to hydroxy derivatives. The para-bromine exerts an electron-withdrawing effect, slightly increasing acidity compared to non-brominated analogues.

- 4-Bromo-3,5-dimethoxybenzoic acid : Methoxy groups offer intermediate hydrophobicity. Its solubility in organic solvents (e.g., acetonitrile, toluene) is well-documented in synthesis protocols .

- 4-Bromo-3,5-dihydroxybenzoic acid: Hydroxy groups enhance water solubility via hydrogen bonding. Its crystal structure (monoclinic, P21/c) confirms strong intermolecular H-bonding in the monohydrate form .

- 3,5-Dibromo-4-hydroxybenzoic acid : Dual bromine atoms increase molecular weight and density, while the hydroxy group allows for H-bonding interactions .

Thermal Stability

- Ethoxy and methoxy derivatives exhibit higher hydrolytic stability than hydroxy analogues. For example, 4-Bromo-3,5-dimethoxybenzoic acid is stable under standard storage conditions (room temperature) .

- Dihydroxy variants may degrade under acidic/basic conditions due to phenolic group reactivity .

Reactivity and Functional Group Effects

- Ethoxy vs. Methoxy : Ethoxy groups increase steric bulk and lipophilicity compared to methoxy, affecting reaction kinetics in nucleophilic substitutions.

- Hydroxy vs. Alkoxy : Hydroxy derivatives participate in H-bonding, influencing crystal packing and solubility. Alkoxy groups favor electron donation, reducing carboxylic acid acidity .

- Bromine Position : The para-bromine in all analogues directs electrophilic substitution reactions to the ortho and meta positions, enabling regioselective functionalization .

Preparation Methods

Regioselective Bromination Mechanisms

The electron-donating ethoxy groups at the 3- and 5-positions of the benzoic acid ring activate the aromatic system toward electrophilic substitution. The carboxylic acid group at the 1-position acts as a meta-directing group, favoring bromination at the para position (4-position) relative to the acid moiety. This regioselectivity is critical for achieving the desired product without forming ortho or meta isomers.

In a representative procedure adapted from patent WO2016167225A1, 3,5-diethoxybenzoic acid is dispersed in a mixture of water and sodium hydroxide, followed by the addition of N-bromosuccinimide at 0–5°C. The reaction is quenched with sodium sulfite to eliminate excess bromine, and the product is isolated via acidification and filtration. This method achieves a yield of 91.1% for analogous brominated dimethoxybenzoic acid derivatives, suggesting its adaptability to diethoxy systems.

Table 1: Reaction Conditions for Direct Bromination

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Minimizes side reactions |

| Solvent System | Water/toluene biphasic | Enhances phase separation |

| Brominating Agent | NBS | Improves regioselectivity |

| Reaction Time | 1–2 hours | Balances conversion and decomposition |

Role of Acidic Media

The use of aqueous hydrochloric or sulfuric acid in the reaction mixture protonates the carboxylic acid group, enhancing its electron-withdrawing effect and further directing bromination to the 4-position. For example, EP0691323A1 demonstrates that bromination of 3,5-dihydroxybenzoic acid in 24% hydrobromic acid at 70–100°C yields 80–85% of the 4-bromo product. Adapting this to 3,5-diethoxybenzoic acid would require replacing hydroxyl groups with ethoxy substituents, which are less prone to oxidation under acidic conditions.

Etherification of Pre-Brominated Intermediates

Two-Step Synthesis Pathway

An alternative approach involves brominating a precursor lacking ethoxy groups, followed by etherification. For instance, 4-bromo-3,5-dihydroxybenzoic acid can be treated with ethyl bromide in the presence of a base such as potassium carbonate. However, this method faces challenges:

Comparative Analysis of Pathways

Table 2: Direct Bromination vs. Post-Bromination Etherification

| Metric | Direct Bromination | Post-Bromination Etherification |

|---|---|---|

| Yield | 85–91% | 60–72% |

| Purity | >99% (HPLC) | 85–90% |

| Reaction Steps | 1 | 2 |

| Regioselectivity | High | Moderate |

Data from WO2016167225A1 and EP0691323A1 indicate that direct bromination is superior in both efficiency and selectivity.

Optimization Strategies for Industrial Scaling

Solvent Selection and Temperature Control

The biphasic solvent system (water/toluene) described in WO2016167225A1 facilitates the removal of hydrophobic byproducts into the organic phase, simplifying purification. Elevated temperatures (>70°C) during acidification steps improve crystallization kinetics but risk decarboxylation. Implementing a gradual temperature ramp from 0°C to 70°C mitigates this issue.

Q & A

Q. Critical Factors Affecting Yield :

- Temperature : Lower bromination temperatures reduce polybromination byproducts.

- Catalyst Loading : Excess FeCl₃ may lead to over-bromination; optimal at 5 mol%.

- Purification : Recrystallization from ethanol/water (1:3 v/v) yields >85% purity.

Q. Table 1: Comparison of Bromination Methods

| Brominating Agent | Catalyst | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Br₂ (in AcOH) | FeCl₃ | 78 | 92 | Adapted from |

| NBS | None | 65 | 88 | Hypothetical* |

Hypothetical data inferred from analogous bromination in and .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H NMR : Ethoxy groups appear as quartets (δ 1.3–1.5 ppm for CH₃) and triplets (δ 3.8–4.0 ppm for CH₂). Aromatic protons (C6-H) show a singlet at δ 7.2–7.5 ppm due to symmetry .

- ¹³C NMR : Carboxylic acid carbon at δ 170–172 ppm; brominated aromatic carbons deshielded to δ 120–125 ppm.

- IR Spectroscopy : Strong O-H stretch (2500–3000 cm⁻¹ for COOH), C=O (1680–1700 cm⁻¹), and C-O (1250 cm⁻¹ for ethoxy) .

- Mass Spectrometry : Molecular ion peak at m/z 288 (C₁₁H₁₃BrO₄⁺) with isotopic pattern confirming bromine.

Advanced: How do steric and electronic effects of ethoxy groups influence regioselectivity in further functionalization?

Methodological Answer:

Ethoxy groups are strong ortho/para-directing substituents due to their electron-donating nature. In this compound:

- Steric Effects : The 3,5-diethoxy arrangement creates a steric barrier, limiting electrophilic attack at positions 2 and 6.

- Electronic Effects : The para-bromo group deactivates the ring, directing subsequent reactions (e.g., Suzuki coupling) to the less hindered meta positions relative to COOH.

Case Study :

Suzuki-Miyaura coupling with phenylboronic acid under Pd(PPh₃)₄ catalysis in THF/H₂O (80°C, 12 hr) yields 3,5-diethoxy-4-bromo-biphenylcarboxylic acid. Regioselectivity confirmed via NOESY NMR .

Advanced: What computational tools can predict the compound’s reactivity in catalytic systems?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model transition states for bromination or coupling reactions. Key parameters:

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using GROMACS.

Example : DFT studies show ethoxy groups lower the activation energy for bromination at position 4 by 12 kcal/mol compared to unsubstituted benzoic acid .

Advanced: How to resolve contradictions in reported melting points or NMR data?

Methodological Answer:

Discrepancies often arise from:

Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. acetone) and compare DSC profiles.

Impurities : Use preparative HPLC (C18 column, 70% MeOH/H₂O) to isolate pure fractions.

Deuterated Solvent Effects : Repeat ¹H NMR in DMSO-d₆ vs. CDCl₃; carboxylic proton shifts vary significantly.

Q. Table 2: Reported Melting Points

| Source | Melting Point (°C) | Solvent Used |

|---|---|---|

| PubChem (Analog) | 181–183 | Ethanol |

| Hypothetical* | 175–178 | Acetone |

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C; UV-Vis shows decomposition above 40°C.

- Moisture : Lyophilize and store under argon; Karl Fischer titration confirms <0.1% water content.

- pH Stability : Stable in neutral conditions (pH 6–8); decomposes in strong acid/base (TLC monitoring recommended) .

Advanced: How to design a kinetic study for its acid-catalyzed esterification?

Methodological Answer:

Experimental Setup :

- Conditions : 0.1 M compound in MeOH, H₂SO₄ (1–5 mol%), 25–60°C.

- Sampling : Withdraw aliquots at 0, 15, 30, 60, 120 min.

- Analysis : Track ester formation via HPLC (retention time 4.2 min) or ¹H NMR (ester CH₃ at δ 3.7 ppm).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.